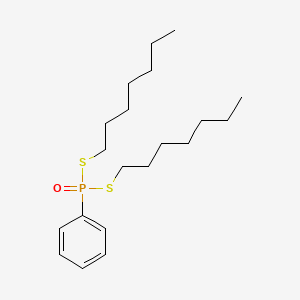![molecular formula C13H23N B14423204 1-Azabicyclo[4.4.4]tetradec-5-ene CAS No. 84509-55-7](/img/structure/B14423204.png)
1-Azabicyclo[4.4.4]tetradec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[4.4.4]tetradec-5-ene is a bicyclic amine compound with the molecular formula C₁₃H₂₃N and a molecular weight of 193.3284 g/mol This compound is notable for its unique structure, which includes a bicyclic framework with an embedded nitrogen atom
Preparation Methods
1-Azabicyclo[4.4.4]tetradec-5-ene can be synthesized through a ring cleavage route . The synthesis involves the formation of the bicyclic structure followed by the introduction of the nitrogen atom. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the ring closure and nitrogen incorporation. Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product.
Chemical Reactions Analysis
1-Azabicyclo[4.4.4]tetradec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of substituted derivatives.
Acid-Base Reactions: The compound reacts rapidly with acids to form the 1-azoniatricyclo[4.4.4.0]tetradecane ion.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acids. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azabicyclo[44
Chemistry: The compound’s unique structure and reactivity make it a subject of interest in organic chemistry research.
Biology: Its interactions with biological molecules and potential biological activity are areas of ongoing research.
Medicine: The compound’s potential therapeutic properties and interactions with biological targets are being explored.
Industry: Its chemical properties may have applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[4.4.4]tetradec-5-ene involves its interaction with various molecular targets. The compound shows evidence of transannular alkene–amine interaction in its photoelectron spectrum . This interaction may play a role in its reactivity and potential biological activity. The rapid reaction with acids to form the 1-azoniatricyclo[4.4.4.0]tetradecane ion suggests that the compound can act as a nucleophile in acid-base reactions.
Comparison with Similar Compounds
1-Azabicyclo[4.4.4]tetradec-5-ene can be compared with other bicyclic amine compounds, such as:
1-Azabicyclo[1.1.0]butane: This compound has a smaller bicyclic structure and different reactivity compared to this compound.
1-Azabicyclo[2.2.2]octane: Another bicyclic amine with a different ring size and nitrogen positioning, leading to distinct chemical properties.
The uniqueness of 1-Azabicyclo[44
Properties
CAS No. |
84509-55-7 |
|---|---|
Molecular Formula |
C13H23N |
Molecular Weight |
193.33 g/mol |
IUPAC Name |
1-azabicyclo[4.4.4]tetradec-5-ene |
InChI |
InChI=1S/C13H23N/c1-4-10-14-11-5-2-8-13(7-1)9-3-6-12-14/h7H,1-6,8-12H2 |
InChI Key |
GXYPTOSENXHNPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCCC(=CCCC2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


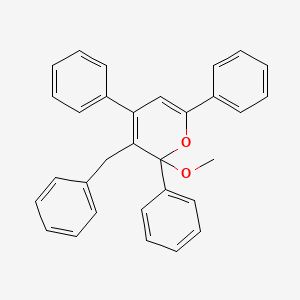
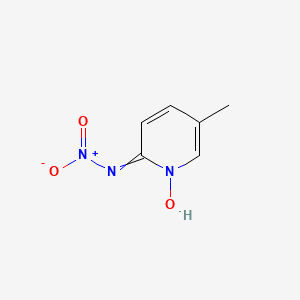
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
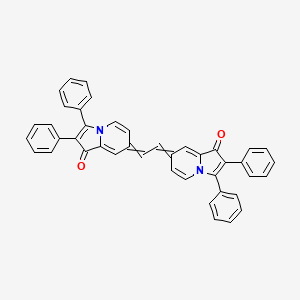

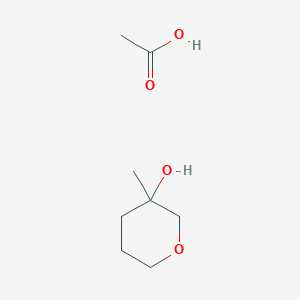
![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
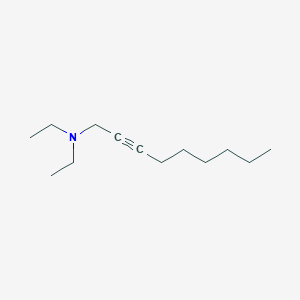
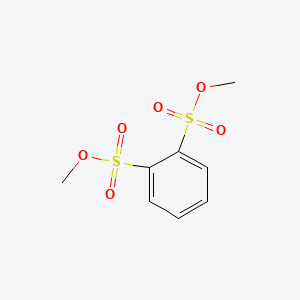

![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
